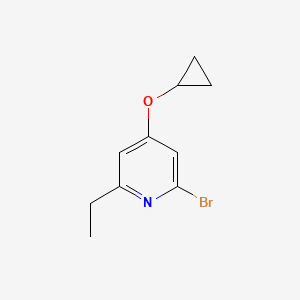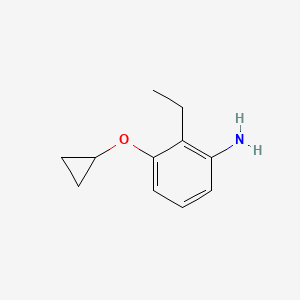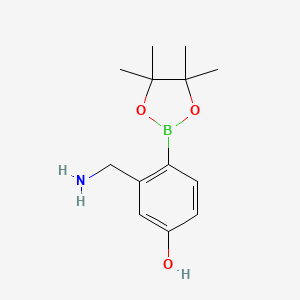
2-Bromo-4-cyclopropoxy-6-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-cyclopropoxy-6-ethylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound features a bromine atom at the second position, a cyclopropoxy group at the fourth position, and an ethyl group at the sixth position on the pyridine ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxy-6-ethylpyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-cyclopropoxy-6-ethylpyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-cyclopropoxy-6-ethylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the second position can be replaced by a nucleophile through a substitution reaction. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The ethyl group at the sixth position can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to modify the cyclopropoxy group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst are standard reducing conditions.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-cyclopropoxy-6-ethylpyridine or 2-thio-4-cyclopropoxy-6-ethylpyridine.
Oxidation: Products include this compound-3-carboxylic acid or this compound-3-aldehyde.
Reduction: Products include 4-cyclopropoxy-6-ethylpyridine or this compound with a modified cyclopropoxy group.
Aplicaciones Científicas De Investigación
2-Bromo-4-cyclopropoxy-6-ethylpyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-cyclopropoxy-6-ethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopropoxy group can influence the compound’s binding affinity and specificity, while the ethyl group may affect its pharmacokinetic properties. The exact pathways involved can vary depending on the context of its use.
Comparación Con Compuestos Similares
2-Bromo-4-cyclopropoxy-6-ethylpyridine can be compared with other pyridine derivatives, such as:
2-Bromo-4-methoxy-6-ethylpyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group, leading to different chemical reactivity and biological activity.
2-Bromo-4-cyclopropoxy-6-methylpyridine:
2-Chloro-4-cyclopropoxy-6-ethylpyridine:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
2-bromo-4-cyclopropyloxy-6-ethylpyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-5-9(6-10(11)12-7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
Clave InChI |
GPKCYYNXRCBIDE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CC(=C1)OC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841560.png)

